
1-Bromo-6-chlorohexan-3-one
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Overview
Description
1-Bromo-6-chlorohexan-3-one is a useful research compound. Its molecular formula is C6H10BrClO and its molecular weight is 213.50 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Alkylating Agent
One of the principal uses of 1-Bromo-6-chlorohexan-3-one is as an alkylating agent in organic synthesis. It facilitates the introduction of a six-carbon chain with both chloro and bromo substituents into various molecules, enhancing their physical and chemical properties. This property makes it particularly useful for synthesizing surfactants, detergents, and emulsifiers that exhibit improved water solubility and stability .
Reagent in Organic Reactions
The compound is versatile in organic reactions, including nucleophilic substitution, elimination, and coupling reactions. It can react with nucleophiles such as amines, thiols, and cyanides to form new carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-carbon (C-C) bonds. Additionally, it can undergo elimination reactions to yield alkenes and alkynes selectively .
Pharmaceutical Applications
Synthesis of Biologically Active Compounds
this compound serves as a precursor for synthesizing various pharmaceuticals. For instance, it can be transformed into 6-chloro-1-hexanol, a key intermediate in the production of antihypertensive drugs like doxazosin. This compound also plays a role in developing antitumor and anti-inflammatory agents .
PROTAC Linker Synthesis
Targeted Protein Degradation
In recent advancements, this compound has been identified as a potential linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to target specific proteins for degradation within cells, thus offering promising strategies for treating various diseases, including cancer .
Table 1: Summary of Applications
Application Type | Description |
---|---|
Organic Synthesis | Used as an alkylating agent to introduce halogenated chains into various compounds. |
Pharmaceutical Synthesis | Precursor for biologically active compounds such as antihypertensive agents and anti-inflammatory drugs. |
PROTAC Linker | Functions as a linker in the synthesis of targeted protein degradation agents for therapeutic applications. |
Table 2: Reaction Types Involving this compound
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Reacts with nucleophiles (amines, thiols) to form C-N and C-S bonds. |
Elimination | Undergoes elimination to yield alkenes or alkynes selectively. |
Coupling | Used as a coupling reagent to connect different molecules through C-C bonds. |
Case Study 1: Synthesis of Doxazosin
A study demonstrated the synthesis of doxazosin from 6-chloro-1-hexanol derived from this compound. The process highlighted the efficiency of this compound as an intermediate in producing antihypertensive medications.
Case Study 2: Development of Surfactants
Research indicated that surfactants synthesized using this compound exhibited enhanced stability and solubility in aqueous solutions compared to traditional surfactants. This advancement has implications for industrial applications in detergents and emulsifiers.
Properties
CAS No. |
174790-33-1 |
---|---|
Molecular Formula |
C6H10BrClO |
Molecular Weight |
213.50 g/mol |
IUPAC Name |
1-bromo-6-chlorohexan-3-one |
InChI |
InChI=1S/C6H10BrClO/c7-4-3-6(9)2-1-5-8/h1-5H2 |
InChI Key |
VDQPKGPJWDVNQM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)CCBr)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.